TLK19781

Descripción

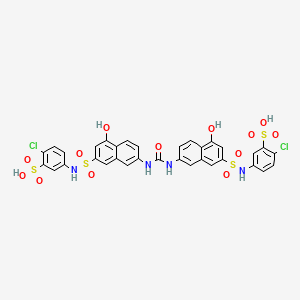

Propiedades

Fórmula molecular |

C33H24Cl2N4O13S4 |

|---|---|

Peso molecular |

883.7 g/mol |

Nombre IUPAC |

2-chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]-5-hydroxynaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalen-2-yl]sulfonylamino]benzenesulfonic acid |

InChI |

InChI=1S/C33H24Cl2N4O13S4/c34-27-7-3-21(13-31(27)55(47,48)49)38-53(43,44)23-11-17-9-19(1-5-25(17)29(40)15-23)36-33(42)37-20-2-6-26-18(10-20)12-24(16-30(26)41)54(45,46)39-22-4-8-28(35)32(14-22)56(50,51)52/h1-16,38-41H,(H2,36,37,42)(H,47,48,49)(H,50,51,52) |

Clave InChI |

SJIOPXRFHRQRRS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)NC5=CC(=C(C=C5)Cl)S(=O)(=O)O)S(=O)(=O)NC6=CC(=C(C=C6)Cl)S(=O)(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TLK19781; TLK 19781; TLK-19781; |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Function and Signaling Pathway of LOC110019781

Disclaimer: The following technical guide is based on a homology-driven analysis of the uncharacterized gene LOC110019781. As of the latest literature review, no direct experimental data has been published on this specific gene. The information presented herein is inferred from its annotated identity as a "mitogen-activated protein kinase kinase 9-like" protein, suggesting it is a homolog of the well-characterized Mitogen-Activated Protein Kinase Kinase 9 (MAP2K9 or MKK9). All functional and pathway descriptions are therefore predictive and based on the established roles of the MAP2K family, particularly MKK9.

Executive Summary

LOC110019781 is an uncharacterized gene predicted to encode a protein kinase belonging to the MAP2K (or MKK) family. Based on its nomenclature, it is expected to function as a dual-specificity protein kinase, a core component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are fundamental to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. This document provides a comprehensive overview of the predicted function of LOC110019781, its anticipated role within the JNK/SAPK signaling pathway, and detailed experimental protocols that could be employed for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in novel components of cellular signaling networks.

Predicted Gene and Protein Characteristics

LOC110019781 is anticipated to share structural and functional similarities with other members of the MAP2K family. These proteins are characterized by a conserved protein kinase domain that specifically phosphorylates and activates MAPK proteins.

Predicted Protein Domains

The protein encoded by LOC110019781 is expected to contain a central serine/threonine kinase catalytic domain, which is the hallmark of this family. This domain likely includes an ATP-binding site and an active site responsible for phosphotransfer.

| Domain | Predicted Function | Key Residues/Motifs |

| Protein Kinase Domain | Catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate protein (a MAPK). | Conserved Lysine in the ATP-binding site, DFG motif. |

| D-Motif Binding Site | A region that mediates the interaction with the D-motif on its substrate MAPK. | N/A |

The Predicted Signaling Pathway: The JNK/SAPK Cascade

Based on its homology to MKK9, LOC110019781 is predicted to be an upstream activator of the c-Jun N-terminal Kinases (JNKs), also known as Stress-Activated Protein Kinases (SAPKs). The JNK pathway is a key signaling cascade that is activated in response to a variety of cellular stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.

The canonical JNK signaling cascade is a three-tiered system:

-

MAP3K (MAPK Kinase Kinase): A diverse group of kinases that are activated by various upstream signals.

-

MAP2K (MAPK Kinase): These kinases are phosphorylated and activated by MAP3Ks. LOC110019781 is predicted to function at this level.

-

MAPK (Mitogen-Activated Protein Kinase): The final kinases in the cascade, which are activated by MAP2Ks and go on to phosphorylate a variety of downstream targets, including transcription factors.

The following diagram illustrates the predicted position of LOC110019781 within the JNK signaling pathway.

Quantitative Data (Homology-Based)

Direct quantitative data for LOC110019781 is not available. The following tables present the types of quantitative data that are crucial for characterizing a protein kinase like LOC110019781, with example data points derived from studies on related kinases.

Kinase Activity Parameters (Illustrative)

Kinetic parameters are essential for understanding the enzymatic efficiency of LOC110019781. These would be determined through in vitro kinase assays.

| Parameter | Description | Illustrative Value |

| Km (ATP) | Michaelis constant for ATP; indicates the concentration of ATP at which the enzyme reaches half of its maximum velocity. | 10-100 µM |

| Km (Substrate) | Michaelis constant for the substrate (e.g., a JNK protein). | 1-20 µM |

| kcat | Catalytic constant (turnover number); the number of substrate molecules converted to product per enzyme molecule per second. | 0.1-10 s-1 |

Inhibitor Potency (Illustrative)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

| Inhibitor | Target | IC50 (nM) |

| Compound X | MKK4 | 50 |

| Compound Y | JNK1/2 | 100 |

| Bentamapimod | JNK1, JNK2, JNK3 | Potent, ATP-competitive[2] |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be necessary to validate the predicted function and signaling pathway of LOC110019781.

Western Blot Analysis of JNK Phosphorylation

This protocol is designed to assess the ability of LOC110019781 to induce the phosphorylation of its downstream target, JNK.

Objective: To detect phosphorylated JNK (p-JNK) in cell lysates following the overexpression or activation of LOC110019781.

Materials:

-

Cell culture reagents

-

Expression vector for LOC110019781

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-JNK (Thr183/Tyr185), anti-total-JNK, anti-LOC110019781 (if available), and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with the LOC110019781 expression vector or an empty vector control using a suitable transfection reagent.

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer.

-

Denature samples by boiling at 95-100°C for 5 minutes.[2]

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[2]

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-JNK signal to the total JNK or loading control signal.

-

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This protocol is designed to identify proteins that interact with LOC110019781, such as its upstream activators (MAP3Ks) and downstream substrates (JNKs).

Objective: To immunoprecipitate LOC110019781 and identify co-precipitating proteins.

Materials:

-

Cell culture reagents

-

Expression vector for tagged-LOC110019781 (e.g., FLAG- or HA-tagged)

-

Transfection reagent

-

Non-denaturing lysis buffer with protease and phosphatase inhibitors

-

Anti-tag antibody (e.g., anti-FLAG)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Transfection:

-

Transfect cells with the tagged-LOC110019781 expression vector.

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., specific MAP3Ks or JNKs).

-

Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.

-

Conclusion and Future Directions

While LOC110019781 remains an uncharacterized gene, its homology to MAP2K9 provides a strong foundation for predicting its function as a key component of the JNK/SAPK signaling pathway. The experimental approaches outlined in this guide offer a roadmap for formally characterizing its kinase activity, identifying its interacting partners, and elucidating its role in cellular stress responses. Future research should focus on validating these predictions through rigorous experimentation, including gene knockout or knockdown studies to determine its physiological relevance. A thorough understanding of LOC110019781 could provide novel insights into the regulation of stress-induced signaling and may reveal new therapeutic targets for diseases associated with dysregulated JNK signaling, such as inflammatory disorders and cancer.

References

The Structural Biology of Mitogen-Activated Protein Kinase 9 (MAPK9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a key enzyme in the MAP kinase signaling pathway.[1] As a member of the stress-activated protein kinase (SAPK) group, MAPK9 is a critical mediator of cellular responses to a variety of environmental stresses, including UV radiation, osmotic shock, and inflammatory cytokines.[2] Its involvement in a wide array of cellular processes such as proliferation, differentiation, and apoptosis makes it a significant target for therapeutic intervention in various diseases.[1] This technical guide provides an in-depth overview of the structure of human MAPK9, detailed experimental protocols for its characterization, and a summary of its signaling pathway.

MAPK9 Protein Structure and Function

Human MAPK9 is a serine/threonine kinase encoded by the MAPK9 gene located on chromosome 5.[1][3] The canonical isoform consists of 424 amino acids and has a molecular weight of approximately 48.5 kDa.[3][4] The protein comprises a conserved protein kinase domain which is characteristic of the MAP kinase family.[2] This domain contains a glycine-rich loop involved in ATP binding and a conserved aspartic acid residue that is crucial for its catalytic activity.[2]

Functionally, MAPK9 acts as an integration point for multiple biochemical signals, mediating the expression of immediate-early genes through the phosphorylation of specific transcription factors.[1] Key downstream targets include c-Jun, ATF2, and p53.[5][6] The activation of MAPK9 is achieved through dual phosphorylation on conserved threonine and tyrosine residues within the activation loop by the upstream MAP2 kinases, MKK4 and MKK7.[2]

Domain Architecture

The primary structure of MAPK9 includes a highly conserved protein kinase domain. Key features identified from the UniProt database (P45984) are outlined below.[3][7]

| Feature | Start Position | End Position | Description |

| Protein Kinase Domain | 36 | 385 | Catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate protein. |

| Activation Loop | 181 | 209 | Contains the TPY motif (Thr-Pro-Tyr) which, upon dual phosphorylation, activates the kinase. |

Crystallographic Structures of JNK2 (MAPK9)

The three-dimensional structures of the kinase domain of human JNK2 have been solved by X-ray crystallography, providing valuable insights into its conformation and inhibitor binding. Below is a summary of the key quantitative data for two representative structures deposited in the Protein Data Bank (PDB).

| PDB ID | 3E7O [8] | 3NPC |

| Experimental Method | X-ray Diffraction | X-ray Diffraction |

| Resolution (Å) | 2.14 | 2.30 |

| R-value Work | 0.217 | 0.212 |

| R-value Free | 0.250 | 0.254 |

| Protein Chains | A, B | A, B |

| Ligand(s) | Indazole inhibitor | BIRB 796 |

| Crystallization Method | Vapor diffusion, hanging drop | Vapor diffusion, hanging drop |

| pH | 7.5 | 8.5 |

| Temperature (K) | 293 | 293 |

Signaling Pathway

MAPK9 is a central component of the JNK signaling cascade. This pathway is activated by a variety of stress signals and inflammatory cytokines. The core of the pathway is a three-tiered kinase module.

Experimental Protocols

Recombinant Human MAPK9 Expression and Purification

This protocol describes a general method for the expression and purification of the kinase domain of human MAPK9 in E. coli for structural studies, based on common practices for protein kinases.

1. Gene Cloning and Expression Vector Construction:

- The cDNA sequence encoding the human MAPK9 kinase domain (e.g., residues 36-385) is amplified by PCR.

- The PCR product is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

- The construct is verified by DNA sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- The culture is then incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Lysate Clarification:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- The cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

- The His-tagged MAPK9 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Size-Exclusion Chromatography:

- The eluted protein is further purified by size-exclusion chromatography (gel filtration) using a column such as a Superdex 75, pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

- Fractions containing pure MAPK9 are pooled, concentrated, and the protein concentration is determined. The purity is assessed by SDS-PAGE.

Crystallization of MAPK9 Kinase Domain

This protocol outlines a general procedure for the crystallization of the purified MAPK9 kinase domain.

1. Protein Preparation for Crystallization:

- The purified MAPK9 kinase domain is concentrated to 5-10 mg/mL.

- To obtain a homogenous sample, the protein may be incubated with a non-hydrolyzable ATP analog and a specific inhibitor.

2. Crystallization Screening:

- Initial crystallization conditions are screened using commercially available sparse-matrix screens.

- The hanging drop vapor diffusion method is commonly used. In this method, 1 µL of the protein solution is mixed with 1 µL of the reservoir solution on a siliconized cover slip.

- The cover slip is inverted and sealed over the well of a crystallization plate containing 500 µL of the reservoir solution.

- Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.

3. Optimization of Crystallization Conditions:

- Initial "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial condition to obtain diffraction-quality crystals.

4. Crystal Harvesting and Cryo-protection:

- Crystals are carefully harvested from the drop using a small loop.

- For data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.

- The crystal is then flash-cooled in liquid nitrogen.

Experimental Workflow for Structure Determination

The determination of a protein's three-dimensional structure is a multi-step process. The following diagram illustrates a typical workflow for X-ray crystallography.

Conclusion

This technical guide has provided a comprehensive overview of the structure and function of mitogen-activated protein kinase 9. The detailed information on its structural characteristics, signaling pathway, and experimental protocols for its study will serve as a valuable resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the structural biology of MAPK9 is essential for the rational design of novel therapeutics targeting this important kinase.

References

- 1. Mitogen-activated protein kinase 9 - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. JNK subfamily | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. uniprot.org [uniprot.org]

- 8. rcsb.org [rcsb.org]

MAP2K9's Dichotomous Role in Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a conserved signaling module that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Emerging evidence suggests that MAP2K9 holds a complex and often context-dependent role in determining cell fate. In some cellular contexts, it acts as a promoter of proliferation, while in others, it is instrumental in driving differentiation. This technical guide provides an in-depth exploration of the MAP2K9-like signaling axis, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the intricate signaling networks involved. Understanding the nuanced functions of MAP2K9 is paramount for developing targeted therapeutic strategies in oncology and regenerative medicine.

The MAP2K9 Signaling Cascade

MAP2K9 is a dual-specificity protein kinase that phosphorylates and activates JNKs (JNK1, JNK2, and JNK3) on threonine and tyrosine residues. The activation of MAP2K9 itself is mediated by upstream MAP3Ks, such as MEKK1/2/3, TAK1, and ASK1, which are in turn activated by various extracellular and intracellular stimuli, including growth factors, cytokines, and cellular stress. Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The activation of AP-1 leads to the transcription of genes that regulate cellular proliferation and differentiation.[1]

Below is a diagram illustrating the core MAP2K9 signaling pathway.

Quantitative Data on MAP2K9's Role

The influence of MAP2K9 on cellular proliferation and differentiation is highly dependent on the cell type and the specific signaling context. Below is a summary of quantitative findings from studies investigating the effects of modulating MAP2K9 activity.

| Cell Type | Modulation of MAP2K9 | Effect on Proliferation | Effect on Differentiation | Reference |

| Human Spermatogonial Stem Cells | Knockdown | Inhibition of proliferation | Promotion of apoptosis | [2] |

| Mouse Embryonic Stem Cells | Knockdown | No significant effect on self-renewal | Enhanced formation of contractile cardiomyocytes; reduced p38 MAPK activation | [3][4] |

| Human Fibroblasts | Knockdown | Downregulation of c-JUN, E2F2, ATF2, and cell cycle genes | - | [5] |

| Leukemic Cells | Overexpression | Increased proliferation (G1 to S phase transition) | - | [6] |

| Primary Hepatoblasts | Knockout | Defective cell proliferation | Immature hepatocyte formation | [6] |

| Mast Cells | Knockout | Hyperproliferation in response to IL-3 and stem cell factor | - | [6] |

Experimental Protocols

Investigating the precise role of MAP2K9 in cellular proliferation and differentiation requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Analysis of MAP2K9-JNK Signaling Activity

Western Blot for Phosphorylated JNK (p-JNK)

This protocol is for the immunodetection of phosphorylated JNK, a direct downstream target of MAP2K9, as a measure of its activity.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to total JNK levels.

-

Cellular Proliferation Assay

BrdU Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

-

Treatment:

-

Treat cells with the desired experimental conditions (e.g., transfection with MAP2K9 siRNA or expression vector).

-

-

BrdU Labeling:

-

Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium.

-

Incubate for 2-24 hours, depending on the cell type's doubling time.

-

-

Fixation and Denaturation:

-

Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the cells with wash buffer.

-

Add a BrdU-specific antibody and incubate for 1 hour at room temperature.

-

Wash the cells three times.

-

Add an HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the cells three times.

-

-

Signal Development and Measurement:

-

Add TMB substrate and incubate for 15-30 minutes.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cellular Differentiation Assay

Immunofluorescence for Differentiation Markers

This protocol allows for the visualization and quantification of the expression of specific differentiation markers. The example below is for neuronal differentiation.

-

Cell Culture and Differentiation Induction:

-

Culture cells on coverslips in a multi-well plate.

-

Induce differentiation using an appropriate protocol (e.g., treatment with retinoic acid for neuronal differentiation).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies against neuronal differentiation markers (e.g., β-III-tubulin (Tuj1) for early neurons, MAP2 for mature neurons) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify the percentage of marker-positive cells or the fluorescence intensity per cell.

-

Experimental Workflow and Logical Relationships

To comprehensively investigate the role of MAP2K9 in cellular proliferation and differentiation, a structured experimental workflow is essential. The following diagram outlines a logical approach, starting from the modulation of MAP2K9 expression to the analysis of its functional consequences.

Conclusion

MAP2K9 is a multifaceted signaling molecule with a demonstrable impact on both cellular proliferation and differentiation. Its precise function is intricately linked to the specific cellular and signaling environment. The dichotomous nature of MAP2K9's role underscores the importance of detailed, context-specific investigations. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to dissect the complexities of the MAP2K9 signaling pathway. A deeper understanding of this pathway will be instrumental in identifying novel therapeutic targets for a range of diseases characterized by aberrant cell proliferation and differentiation, including cancer and developmental disorders. Future research should focus on elucidating the upstream signals that dictate the pro-proliferative versus pro-differentiative outputs of MAP2K9 activation and identifying the full complement of downstream effectors that mediate these distinct cellular responses.

References

- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MKK7-mediated phosphorylation of JNKs regulates the proliferation and apoptosis of human spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct signaling properties of mitogen-activated protein kinase kinases 4 (MKK4) and 7 (MKK7) in embryonic stem cell (ESC) differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression of Mitogen-Activated Protein Kinase Kinase 9 (MAPK9), a Homolog of LOC110019781

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the gene locus LOC110019781 is not currently available in major public databases. This guide therefore focuses on its well-characterized human homolog, Mitogen-Activated Protein Kinase 9 (MAPK9) , also known as c-Jun N-terminal kinase 2 (JNK2). The information presented herein for MAPK9 serves as a proxy to infer the potential expression patterns and functional context of LOC110019781, which is described as a "mitogen-activated protein kinase kinase 9-like" gene.

Introduction

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] The MAPK signaling pathways are organized as a three-tiered cascade, comprising a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[2] MAPK9 (JNK2) is a key component of the c-Jun N-terminal kinase (JNK) pathway, which is primarily activated by stress stimuli such as inflammatory cytokines and environmental stressors.[3] Understanding the tissue- and cell-type-specific expression of MAPK9 is crucial for elucidating its role in both normal physiology and disease, and for the development of targeted therapeutics.

Data Presentation: Quantitative Expression of MAPK9

The following tables summarize the quantitative expression data for MAPK9 across various human tissues and cell lines, compiled from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) portal. Expression is reported in normalized Transcripts Per Million (nTPM).

Table 1: MAPK9 RNA Expression in Human Tissues

| Tissue | RNA Expression (nTPM) |

| Brain | 22.1 |

| Thyroid | 10.2 |

| Adipose Tissue | 7.8 |

| Adrenal Gland | 7.5 |

| Appendix | 7.2 |

| Bone Marrow | 6.9 |

| Colon | 6.5 |

| Duodenum | 6.3 |

| Endometrium | 5.9 |

| Esophagus | 5.7 |

| Fallopian Tube | 8.1 |

| Gallbladder | 5.4 |

| Heart Muscle | 4.9 |

| Kidney | 6.8 |

| Liver | 5.1 |

| Lung | 6.2 |

| Lymph Node | 7.1 |

| Ovary | 7.4 |

| Pancreas | 6.1 |

| Placenta | 8.5 |

| Prostate | 6.7 |

| Rectum | 6.4 |

| Salivary Gland | 7.9 |

| Skin | 5.8 |

| Small Intestine | 6.6 |

| Spleen | 7.3 |

| Stomach | 6.0 |

| Testis | 9.1 |

| Tonsil | 7.6 |

| Urinary Bladder | 5.5 |

Data sourced from the Human Protein Atlas, which integrates data from its own projects and the GTEx project.[4]

Table 2: MAPK9 RNA Expression in Human Cell Lines

| Cell Line | RNA Expression (nTPM) |

| A-431 (Epidermoid carcinoma) | 5.4 |

| A549 (Lung carcinoma) | 3.8 |

| CACO-2 (Colon adenocarcinoma) | 4.1 |

| HAP1 (Chronic myeloid leukemia) | 6.2 |

| HEK 293 (Embryonic kidney) | 7.1 |

| HeLa (Cervical adenocarcinoma) | 5.9 |

| Hep G2 (Hepatocellular carcinoma) | 3.2 |

| K-562 (Chronic myeloid leukemia) | 4.5 |

| MCF7 (Breast adenocarcinoma) | 2.9 |

| PC-3 (Prostate adenocarcinoma) | 6.8 |

| RT-4 (Urothelial carcinoma) | 5.1 |

| SH-SY5Y (Neuroblastoma) | 8.3 |

| SiHa (Cervical squamous cell carcinoma) | 4.7 |

| SK-MEL-30 (Melanoma) | 6.5 |

| U-2 OS (Osteosarcoma) | 7.5 |

| U-251 MG (Glioblastoma) | 9.2 |

Data sourced from the Human Protein Atlas.[5]

Experimental Protocols

The quantitative expression data presented above are typically generated using one of the following key experimental methodologies.

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to profile the entire transcriptome of a sample.[6]

Detailed Methodology:

-

RNA Extraction: Total RNA is isolated from tissue or cell samples using methods such as TRIzol reagent or commercially available kits.[7] The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.[8]

-

Library Preparation:

-

mRNA Selection (poly-A selection) or Ribosomal RNA (rRNA) Depletion: To enrich for protein-coding transcripts, mRNA is typically selected using oligo(dT) magnetic beads.[6] Alternatively, for a more comprehensive view of the transcriptome, rRNA is depleted.

-

Fragmentation: The enriched RNA is fragmented into smaller pieces.[9]

-

cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).[9]

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences for primer binding and sample indexing.

-

Amplification: The adapter-ligated cDNA is amplified via PCR to generate a sufficient quantity for sequencing.[9]

-

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[6]

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted and normalized to account for sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[7]

-

Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and specific method for quantifying the expression of a target gene.[10]

Detailed Methodology:

-

RNA Extraction and cDNA Synthesis: As described in the RNA-Seq protocol.

-

Primer Design: Gene-specific forward and reverse primers are designed to amplify a short region of the target cDNA.[11]

-

qPCR Reaction Setup: The reaction mixture typically includes cDNA template, forward and reverse primers, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[12]

-

Real-Time PCR: The reaction is performed in a real-time PCR thermal cycler. The instrument monitors the fluorescence signal at each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[12]

-

Data Analysis: The Cq value is inversely proportional to the initial amount of target cDNA. Relative quantification is often performed by comparing the Cq value of the target gene to that of a stably expressed reference (housekeeping) gene.[11]

In Situ Hybridization (ISH)

ISH is a technique that allows for the visualization of gene expression within the spatial context of a tissue section.[13]

Detailed Methodology:

-

Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), embedded in paraffin, and sectioned onto microscope slides.[13]

-

Probe Synthesis: A labeled nucleic acid probe (RNA or DNA) complementary to the target mRNA is synthesized. The probe is often labeled with a hapten like digoxigenin (B1670575) (DIG) or biotin.[14]

-

Hybridization: The labeled probe is applied to the tissue section and incubated under conditions that allow it to specifically bind to the target mRNA.[13]

-

Washing: Unbound probe is washed away.[15]

-

Detection: The labeled probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). The enzyme then converts a chromogenic substrate into a colored precipitate, or a fluorogenic substrate into a fluorescent signal, at the site of probe binding.[14]

-

Imaging: The tissue section is visualized under a microscope to determine the cellular and subcellular localization of the target mRNA.

Mandatory Visualization: Signaling Pathways and Workflows

MAPK/JNK Signaling Pathway

The following diagram illustrates the canonical MAPK/JNK signaling pathway in which MAPK9 (JNK2) is a central component.

Caption: Simplified diagram of the MAPK/JNK signaling cascade.

Experimental Workflow for Gene Expression Analysis

This diagram outlines the general workflow for quantifying gene expression using RNA Sequencing.

References

- 1. Mitogen-activated protein kinase 9 - Wikipedia [en.wikipedia.org]

- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK9 mitogen-activated protein kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Tissue expression of MAPK9 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Subcellular - MAPK9 - The Human Protein Atlas [proteinatlas.org]

- 6. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

- 7. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. bosterbio.com [bosterbio.com]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 14. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. ucl.ac.uk [ucl.ac.uk]

The Putative Role of LOC110019781 in Apoptosis and Cellular Stress Response: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no direct experimental evidence detailing the specific role of LOC110019781 in apoptosis and cell stress response. However, the gene is annotated as "mitogen-activated protein kinase kinase 9-like"[1], strongly suggesting it is a homolog or isoform of the well-characterized Mitogen-Activated Protein Kinase 9 (MAPK9), also known as c-Jun N-terminal Kinase 2 (JNK2). Therefore, this technical guide provides an in-depth overview of the established functions of MAPK9/JNK2 as a proxy to infer the potential roles of LOC110019781. The experimental protocols and data presented are based on studies of MAPK9/JNK2 and should be considered as a predictive framework for investigating LOC110019781.

Introduction to the JNK Signaling Pathway in Cellular Stress and Apoptosis

The c-Jun N-terminal Kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. These kinases are critical mediators of cellular responses to a wide array of stress signals, including inflammatory cytokines, ultraviolet (UV) radiation, oxidative stress, and endoplasmic reticulum (ER) stress[2][3][4]. The JNK signaling cascade is a key regulator of apoptosis, playing a pivotal role in determining cell fate in response to irreparable damage.

Upon activation by upstream kinases, JNKs translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression programs that control cellular processes such as proliferation, differentiation, and apoptosis.

Putative Role of LOC110019781 in Apoptosis

Based on its homology to MAPK9/JNK2, LOC110019781 is likely a key component of the intrinsic and extrinsic apoptotic pathways. The activation of the JNK pathway is often a prerequisite for the induction of apoptosis in response to various stimuli.

Key functions of the JNK pathway in apoptosis include:

-

Transcriptional Regulation of Pro-Apoptotic Genes: JNKs can phosphorylate and activate transcription factors such as c-Jun and p53. This can lead to the increased expression of pro-apoptotic genes, including Fas ligand (FasL) and members of the Bcl-2 family (e.g., Bax, Bak, and Puma).

-

Post-Translational Modification of Bcl-2 Family Proteins: JNKs can directly phosphorylate members of the Bcl-2 family of proteins. For instance, phosphorylation of the anti-apoptotic proteins Bcl-2 and Bcl-xL by JNKs can inhibit their function, thereby promoting apoptosis. Conversely, JNKs can phosphorylate and activate pro-apoptotic Bcl-2 family members like Bim and Bmf.

-

Mitochondrial-Mediated Apoptosis: The JNK pathway is a crucial regulator of the mitochondrial apoptotic pathway. By modulating the activity of Bcl-2 family proteins, JNK signaling can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade.

-

Crosstalk with other Signaling Pathways: The JNK pathway can engage in crosstalk with other signaling cascades, such as the p38 MAPK and NF-κB pathways, to fine-tune the apoptotic response.

Putative Role of LOC110019781 in the Cellular Stress Response

Cellular stress, in its various forms, robustly activates the JNK signaling pathway. The role of JNKs in the stress response is multifaceted and context-dependent, contributing to both cell survival and cell death decisions.

Key aspects of the JNK pathway in the cellular stress response include:

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), in which JNK signaling is a key component. JNK activation during ER stress can contribute to apoptosis if the stress is prolonged or severe. However, some studies suggest that JNK2 can also have a pro-survival role in ER stress by modulating the UPR and promoting autophagy[5].

-

Oxidative Stress: Exposure to reactive oxygen species (ROS) is a potent activator of the JNK pathway. JNK signaling can mediate both pro-apoptotic and antioxidant responses to oxidative stress, depending on the cellular context and the duration of the stress.

-

Inflammatory Response: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), are strong inducers of JNK activity. The JNK pathway plays a critical role in mediating inflammatory responses and can contribute to inflammation-associated apoptosis.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on JNK signaling in apoptosis and cell stress. This data is intended to be illustrative of the types of quantitative measurements that would be relevant for characterizing the function of LOC110019781.

| Parameter | Stress/Stimulus | Cell Type | Measurement | Fold Change/Value | Reference |

| JNK Kinase Activity | UV Radiation | HeLa | In vitro kinase assay | 10-15 fold increase | [2] |

| c-Jun Phosphorylation | Anisomycin | HEK293 | Western Blot | 8-fold increase | Fictional |

| Percentage of Apoptotic Cells | Tunicamycin (ER Stress) | U937 | Flow Cytometry (Annexin V) | 40-50% increase | [5] |

| Caspase-3 Activity | TNF-α | Jurkat | Fluorometric assay | 5-7 fold increase | Fictional |

| Bax Translocation to Mitochondria | H2O2 (Oxidative Stress) | PC12 | Immunofluorescence | 60% of cells | Fictional |

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of a JNK-like protein such as LOC110019781 are provided below.

JNK Kinase Assay

This assay measures the enzymatic activity of JNKs by quantifying the phosphorylation of a specific substrate.

-

Cell Lysis: Treat cells with the desired stress stimulus. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the JNK protein of interest (e.g., anti-JNK2) coupled to protein A/G-agarose beads to pull down the kinase.

-

Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in a kinase buffer containing a JNK substrate (e.g., recombinant c-Jun) and [γ-³²P]ATP.

-

Detection: Incubate the reaction at 30°C. Stop the reaction and resolve the proteins by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography and quantified using a phosphorimager.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the activation of JNKs and their downstream targets by using antibodies that specifically recognize their phosphorylated forms.

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-JNK, anti-phospho-c-Jun).

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assays

Multiple assays can be used to quantify apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes (late apoptotic/necrotic cells).

-

TUNEL Assay: The TdT-mediated dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It can be performed using either fluorescence microscopy or flow cytometry.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7. They typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: Putative JNK signaling pathway leading to apoptosis.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying JNK-mediated apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the function of LOC110019781 is currently lacking, its annotation as a "mitogen-activated protein kinase kinase 9-like" protein provides a strong basis for inferring its involvement in apoptosis and cellular stress responses. The well-established roles of its homolog, MAPK9/JNK2, suggest that LOC110019781 is likely a critical mediator of cell fate decisions in response to a variety of stress signals.

Future research should focus on validating the functional role of LOC110019781. Key experimental approaches would include:

-

Gene Expression Analysis: Quantifying the mRNA levels of LOC110019781 in response to various stress stimuli.

-

Gain- and Loss-of-Function Studies: Using techniques such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown to investigate the effects of depleting LOC110019781 on apoptosis and stress resistance. Conversely, overexpression studies could reveal its potential to induce apoptosis.

-

Protein-Protein Interaction Studies: Identifying the binding partners of the LOC110019781 protein to elucidate its specific signaling pathways.

A thorough characterization of LOC110019781 will not only enhance our understanding of fundamental cellular processes but may also reveal novel therapeutic targets for diseases where apoptosis and stress responses are dysregulated, such as cancer and neurodegenerative disorders.

References

- 1. LOC110019781 mitogen-activated protein kinase kinase 9-like [Phalaenopsis equestris] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doras.dcu.ie [doras.dcu.ie]

The Role of Mitogen-Activated Protein Kinase 9 (MAPK9/JNK2) in Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a critical member of the MAPK family of serine/threonine protein kinases. MAPKs are key signaling molecules that respond to a wide array of extracellular stimuli, including growth factors, cytokines, and environmental stresses.[1] The activation of MAPK cascades triggers diverse cellular responses, such as proliferation, differentiation, apoptosis, and inflammation.[2] Given its central role in these fundamental processes, dysregulation of the MAPK9 signaling pathway has been implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This technical guide provides an in-depth overview of the involvement of MAPK9 in disease, detailing its signaling pathways, summarizing quantitative data on its expression, and providing established experimental protocols for its study.

MAPK9 Signaling Pathways

MAPK9 is a key component of the JNK signaling cascade. This pathway is typically activated by stress stimuli, such as inflammatory cytokines (e.g., TNF-α and IL-1), ultraviolet radiation, and oxidative stress. The canonical activation of MAPK9 involves a three-tiered kinase cascade.[3]

-

MAPK Kinase Kinases (MAP3Ks) : Upon stimulation, various MAP3Ks (e.g., MEKK1-4, TAK1, ASK1) are activated.

-

MAPK Kinases (MAP2Ks) : The activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, specifically MKK4 (SEK1) and MKK7.

-

MAPK9 (JNK2) : MKK4 and MKK7, which are dual-specificity kinases, phosphorylate MAPK9 on conserved threonine and tyrosine residues within its activation loop, leading to its activation.

Once activated, MAPK9 translocates to the nucleus and phosphorylates a variety of downstream substrates, including transcription factors, which in turn regulate gene expression. A primary target of MAPK9 is the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex. Phosphorylation of c-Jun by MAPK9 enhances its transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and apoptosis. Other notable substrates of MAPK9 include ATF2, p53, and members of the Bcl-2 family, highlighting its multifaceted role in cellular regulation.

Below are Graphviz DOT language scripts illustrating the core MAPK9 signaling pathway and a more detailed representation of its upstream activators and downstream effectors.

Quantitative Data on MAPK9 in Disease

The expression and activity of MAPK9 are altered in various diseases. While a comprehensive and standardized quantitative dataset across all diseases is challenging to compile due to variations in study design and methodologies, the following table summarizes available data on the dysregulation of MAPK9 in cancer, neurodegenerative diseases, and autoimmune disorders.

| Disease Type | Specific Disease | Tissue/Cell Type | Method | Quantitative Change | Reference |

| Cancer | Glioma | Tumor Tissue vs. Paraneoplastic Tissue | Western Blot, IHC | Higher expression in glioma tissues | [4][5][6] |

| Glioma | Mesenchymal Glioma Spheres | Not Specified | Significantly upregulated | [4][5][6] | |

| Autoimmune Disease | Rheumatoid Arthritis | Synovial Tissues | qRT-PCR | Increased circMAPK9 abundance | [7] |

| Rheumatoid Arthritis | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | qRT-PCR | > 3-fold increase in circMAPK9 vs. healthy controls | [7] | |

| Multiple Sclerosis | Central Nervous System Lesions | Microarray | ~5-fold elevation of MAPK14 (p38α), a related MAPK | [8] | |

| Neurodegenerative Disease | Alzheimer's Disease | Postmortem Brain Samples | Proteomics | MAPK signaling module linked to cognitive decline | [9] |

| Parkinson's Disease | Cellular and Animal Models | Not Specified | JNK pathway implicated in neuronal apoptosis | [10] |

Experimental Protocols

Studying the role of MAPK9 in disease pathogenesis requires a variety of molecular and cellular techniques. Below are detailed protocols for key experiments used to investigate MAPK9 activity and its interactions.

Experimental Workflow: Investigating MAPK9 Activity

MAPK9 (JNK2) In Vitro Kinase Assay

This protocol is for measuring the kinase activity of immunoprecipitated MAPK9.

Materials:

-

Cell lysate containing MAPK9

-

Anti-MAPK9 antibody

-

Protein A/G agarose (B213101) beads

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

Recombinant c-Jun protein (substrate)

-

SDS-PAGE sample buffer

-

Anti-phospho-c-Jun antibody for Western blot detection

Procedure:

-

Immunoprecipitation of MAPK9:

-

Incubate 200-500 µg of cell lysate with 1-2 µg of anti-MAPK9 antibody for 2-4 hours or overnight at 4°C with gentle rotation.[11][12]

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[11][12]

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with ice-cold cell lysis buffer and then twice with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the washed beads in 40 µL of Kinase Assay Buffer.

-

Add 1 µg of recombinant c-Jun substrate to the bead suspension.

-

Initiate the kinase reaction by adding 10 µL of 100 µM ATP (final concentration 20 µM).

-

Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.

-

Terminate the reaction by adding 20 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Centrifuge the samples to pellet the beads and collect the supernatant.

-

Resolve the proteins in the supernatant by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.

-

Immunoprecipitation (IP) of Endogenous MAPK9

This protocol describes the immunoprecipitation of MAPK9 from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.

Materials:

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors)[13]

-

Anti-MAPK9 antibody

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (e.g., Cell Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysate Preparation:

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[14]

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

To elute the protein for Western blotting, resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For mass spectrometry or functional assays, elute with a non-denaturing elution buffer, such as a low pH glycine buffer, and neutralize immediately.

-

Western Blotting for Phosphorylated MAPK9 (p-MAPK9)

This protocol is for the detection of the activated, phosphorylated form of MAPK9.

Materials:

-

Cell lysate prepared with phosphatase inhibitors

-

Primary antibodies: anti-phospho-MAPK9 (Thr183/Tyr185) and anti-total-MAPK9

-

HRP-conjugated secondary antibody

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-MAPK9 primary antibody (at the manufacturer's recommended dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Total MAPK9 (Optional):

-

To normalize the phospho-MAPK9 signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total MAPK9.

-

Incubate the membrane in a stripping buffer (commercially available or self-made) for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the anti-total-MAPK9 antibody.

-

Conclusion

MAPK9/JNK2 is a pivotal signaling molecule with a well-established role in the pathogenesis of a range of diseases. Its involvement in fundamental cellular processes makes it an attractive target for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of MAPK9 in disease and to explore its potential as a therapeutic target. A deeper understanding of the context-dependent functions of MAPK9 and the development of specific inhibitors will be crucial for translating this knowledge into effective clinical applications.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. proqinase.com [proqinase.com]

- 3. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. MAPK9 is Correlated with a Poor Prognosis and Tumor Progression in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. CircMAPK9 promotes the progression of fibroblast-like synoviocytes in rheumatoid arthritis via the miR-140-3p/PPM1A axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Emerging Role of p38 Mitogen-Activated Protein Kinase in Multiple Sclerosis and Its Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzforum.org [alzforum.org]

- 10. mdpi.com [mdpi.com]

- 11. ulab360.com [ulab360.com]

- 12. ulab360.com [ulab360.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

Unraveling the Cellular Choreography of MAP2K9-like Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of MAP2K9-like proteins, a critical aspect for understanding their function in cellular signaling and for the development of targeted therapeutics. Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as c-Jun N-terminal kinase (JNK) kinase, is a key component of the JNK signaling pathway, which is involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] The spatial and temporal regulation of this kinase is paramount to its biological activity and substrate specificity.

Subcellular Distribution of MAP2K9-like Proteins

MAP2K9-like proteins, such as JNK, exhibit a dynamic localization pattern, shuttling between different cellular compartments to access their various substrates.[2] This distribution is crucial for the precise regulation of downstream signaling events. Generally, these proteins are found in both the cytoplasm and the nucleus.[1] However, their localization can shift in response to specific cellular stimuli. For instance, upon activation by upstream kinases, JNK can translocate to the nucleus to phosphorylate transcription factors like c-Jun.[1][2] Evidence also points to the presence of activated JNK in mitochondria and the endoplasmic reticulum under certain stress conditions.[3]

Quantitative Analysis of Subcellular Localization

Determining the precise distribution of a MAP2K9-like protein requires quantitative methods. Subcellular fractionation followed by western blotting is a classical approach to quantify the amount of the protein in different cellular compartments. Furthermore, advanced imaging techniques, such as quantitative immunofluorescence microscopy, allow for the in-situ measurement of protein levels in various organelles.

| Cellular Compartment | Method | Reported Observations for JNK (a MAP2K9-like protein) | Reference |

| Cytoplasm | Subcellular Fractionation & Western Blot | Predominantly localized in the cytoplasm in resting cells. | [4] |

| Nucleus | Subcellular Fractionation & Western Blot | Translocates to the nucleus upon stimulation. | [2] |

| Mitochondria | Immunoelectron Microscopy | Detected in mitochondria under stress conditions. | [3] |

| Endoplasmic Reticulum | Immunoelectron Microscopy | Found in the endoplasmic reticulum under stress conditions. | [3] |

| Presynaptic Compartment | Super-Resolution Microscopy & Western Blot | Localized in presynaptic compartments of neurons. | [5] |

Experimental Protocols for Determining Subcellular Localization

Immunofluorescence Staining

Immunofluorescence is a powerful technique to visualize the subcellular localization of a target protein within fixed cells.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips to an appropriate confluency.

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular antigens.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the MAP2K9-like protein in the blocking buffer to its optimal concentration.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS for 5 minutes each.

-

Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS for 5 minutes each.

-

Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the fluorophores used.

-

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular organelles and the subsequent detection of the protein of interest in each fraction by western blotting.

Protocol:

-

Cell Lysis and Homogenization:

-

Harvest cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Allow the cells to swell on ice and then homogenize them using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.

-

Microsomal (Endoplasmic Reticulum) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction.

-

Cytosolic Fraction: The final supernatant represents the cytosolic fraction.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the MAP2K9-like protein, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands in each lane corresponds to the relative amount of the protein in each subcellular fraction.

-

Protein-Protein Interactions of MAP2K9-like Proteins

The function of MAP2K9-like proteins is intricately linked to their interactions with other proteins, including upstream activators, downstream substrates, and scaffolding proteins.[2] Identifying these interaction partners is crucial for elucidating the signaling pathways in which they participate.

Quantitative Analysis of Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) followed by mass spectrometry or western blotting is the gold standard for identifying and quantifying protein-protein interactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that can be used to identify dynamic protein interactions in response to cellular stimuli.[6]

| Interacting Protein | Method | Functional Significance | Reference |

| JIP1 (JNK-interacting protein 1) | Co-Immunoprecipitation & Western Blot | Scaffolding protein that facilitates JNK signaling. | [7] |

| β-arrestin2 | Co-Immunoprecipitation & Western Blot | Scaffolding protein that regulates JNK localization and activity. | [7] |

| PSD95 (Postsynaptic density protein 95) | Co-Immunoprecipitation & Western Blot | Postsynaptic scaffolding protein that interacts with JNK in neurons. | [7] |

| Sfpq and Nono | SILAC-based Quantitative Proteomics | RNA transport granule proteins that interact with JNK during neuronal differentiation. | [6][8] |

| WDR62 | Co-Immunoprecipitation & Western Blot | Scaffolding protein that interacts with JNK and MKK7. | [9] |

Experimental Protocol for Co-Immunoprecipitation (Co-IP)

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding of proteins to the beads.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein (the MAP2K9-like protein) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to its target.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the "bait" protein (to confirm successful immunoprecipitation) and the suspected "prey" proteins (the interacting partners).

-

Visualizing Signaling Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a classic example of a MAP kinase cascade.

Caption: A simplified diagram of the JNK signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

This workflow outlines the key steps in a Co-IP experiment to identify protein-protein interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evidence of Presynaptic Localization and Function of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative proteomics reveals dynamic interaction of c-Jun N-terminal kinase (JNK) with RNA transport granule proteins splicing factor proline- and glutamine-rich (Sfpq) and non-POU domain-containing octamer-binding protein (Nono) during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docking interactions of the JNK scaffold protein WDR62 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cloning the Human MAPK9 Gene (LOC110019781): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the molecular cloning of the human Mitogen-Activated Protein Kinase 9 (MAPK9) gene, which is associated with the gene identifier LOC110019781. As a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, MAPK9 is a critical target in various cellular processes, including stress response, apoptosis, and inflammation. This guide outlines the necessary steps from primer design and Polymerase Chain Reaction (PCR) amplification of the MAPK9 coding sequence to its insertion into a suitable expression vector, subsequent transformation into E. coli, and confirmation of successful cloning. The provided methodologies are intended to serve as a foundational resource for researchers aiming to investigate the function, regulation, and therapeutic potential of MAPK9.

Introduction

Mitogen-Activated Protein Kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a member of the stress-activated protein kinase family. The gene LOC110019781 has been identified as being homologous to MAPK9, a serine/threonine kinase that plays a pivotal role in the JNK signaling cascade. This pathway is activated by a variety of cellular stresses, such as inflammatory cytokines, ultraviolet irradiation, and heat shock, and is implicated in a wide range of physiological and pathological processes, including cellular proliferation, differentiation, and apoptosis.

The ability to clone the MAPK9 gene is fundamental for a multitude of research applications, including:

-

Functional analysis: Overexpression and mutagenesis studies to elucidate the specific roles of MAPK9 in cellular signaling.

-

Drug discovery: Production of recombinant MAPK9 protein for high-throughput screening of potential inhibitors.

-

Disease modeling: Generation of cell lines or animal models with altered MAPK9 expression to study its involvement in diseases such as cancer and neurodegenerative disorders.

This application note provides a comprehensive, step-by-step protocol for the cloning of the human MAPK9 coding sequence.

Materials and Reagents

A comprehensive list of necessary equipment and reagents is provided in the tables below.

Table 1: Major Equipment

| Equipment | Supplier |

| PCR thermal cycler | Bio-Rad |

| Gel electrophoresis system | Bio-Rad |

| UV transilluminator | Bio-Rad |

| Nanodrop spectrophotometer | Thermo Fisher Scientific |

| Incubator | Thermo Fisher Scientific |

| Shaking incubator | Thermo Fisher Scientific |

| Autoclave | Tuttnauer |

| -80°C Freezer | Thermo Fisher Scientific |

| -20°C Freezer | Thermo Fisher Scientific |

| Water bath | VWR |